![molecular formula C19H23ClN2O2 B2683544 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-61-8](/img/structure/B2683544.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Descripción
Contextual Position within Arylpiperazine Derivatives
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol occupies a distinct niche within the arylpiperazine derivative family, characterized by its dual aromatic substitution pattern and ethanol linker. Arylpiperazines are renowned for their versatility in medicinal chemistry, particularly as serotonin receptor modulators and anticancer agents. This compound’s structure aligns with pharmacophores designed for 5-HT~1A~ receptor interactions, where the piperazine core facilitates hydrogen bonding with Asp3.32, while the 3-chlorophenyl group engages in CH/π interactions with Phe6.52. Unlike simpler arylpiperazines, the addition of a 4-methoxyphenyl-ethanol moiety introduces stereoelectronic effects that may enhance target specificity or alter metabolic stability compared to derivatives like 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone.
Historical Development of Piperazine-based Pharmacophores
The evolution of piperazine pharmacophores spans over a century, beginning with antiparasitic applications in the early 1900s and expanding to neuropsychiatric and oncological therapeutics by the late 20th century. Key milestones include:
- 1920s–1950s : Piperazine’s adoption as an anthelmintic agent.
- 1970s–1990s : Emergence of arylpiperazine antidepressants (e.g., trazodone) and antipsychotics (e.g., aripiprazole).
- 2000s–present : Exploitation of piperazine scaffolds in kinase inhibitors (e.g., imatinib) and cytotoxic agents targeting hormone-resistant cancers.
This compound reflects modern design principles where arylpiperazines are functionalized with halogenated and alkoxy aromatic groups to optimize receptor affinity and pharmacokinetic profiles. Its synthesis likely arose from efforts to combine the metabolic stability of chlorophenyl groups with the hydrogen-bonding capacity of methoxy substituents, as seen in related structures.
Structural Significance of the 3-Chlorophenyl and 4-Methoxyphenyl Moieties
The compound’s bioactivity hinges on its unique substituent arrangement:
The 3-chloro substitution on the phenyl ring creates a steric and electronic profile distinct from para-substituted analogs, potentially reducing off-target interactions. Meanwhile, the 4-methoxy group’s electron-donating properties may stabilize charge-transfer complexes within receptor binding sites, as observed in structurally similar anticancer agents.
Pharmacophore Classification and Relationship to Similar Compounds
This molecule belongs to the N-arylpiperazine ethanol subclass, differing from classical arylpiperazine ketones (e.g., compound CID 873977) through its hydroxyl-bearing ethyl chain. Critical pharmacophoric elements include:
- Aromatic Core : The 3-chlorophenyl group serves as the primary hydrophobic anchor.
- Piperazine Spacer : Provides conformational flexibility and basic nitrogen for ionic interactions.
- Polar Tail : The 4-methoxyphenyl-ethanol moiety introduces hydrogen-bond donors/acceptors.
Comparative analysis with analogs reveals structure-activity trends:
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-7-5-15(6-8-18)19(23)14-21-9-11-22(12-10-21)17-4-2-3-16(20)13-17/h2-8,13,19,23H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJGFFSRSSKBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzyl chloride to form 1-(3-chlorophenyl)piperazine.
Alkylation: The next step is the alkylation of 1-(3-chlorophenyl)piperazine with 4-methoxybenzyl chloride to yield 1-(3-chlorophenyl)-4-(4-methoxybenzyl)piperazine.
Reduction: Finally, the reduction of the benzyl group to an ethanol group is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the piperazine ring or the aromatic rings under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Products include various reduced forms of the piperazine ring.
Substitution: Products include nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound can be synthesized through various chemical reactions involving piperazine derivatives. The synthesis typically involves the reaction of 3-chlorophenyl piperazine with 4-methoxyphenyl ethanol, leading to the desired product. The molecular formula is with a molecular weight of approximately 346.8 g/mol .
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit antidepressant effects. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial for mood regulation. The ability of this compound to interact with serotonin receptors suggests its potential as an antidepressant agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar piperazine derivatives have demonstrated dual inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition could position the compound as a candidate for treating inflammatory diseases .
Antipsychotic Activity
Piperazine compounds are often explored for their antipsychotic effects due to their ability to interact with dopamine receptors. The structural characteristics of this compound suggest that it may also exhibit similar properties, making it a subject of interest in the treatment of schizophrenia and other psychotic disorders .
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including variations of this compound. They evaluated these compounds in animal models for their antidepressant effects using forced swim tests and tail suspension tests, demonstrating significant reductions in depressive-like behaviors compared to controls .
Case Study 2: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory mechanisms of piperazine derivatives, including the target compound. The researchers utilized enzyme assays to measure COX-1 and COX-2 inhibition, finding that the compound effectively reduced inflammatory markers in vitro. Molecular docking studies further elucidated the binding interactions between the compound and COX enzymes, supporting its potential as an anti-inflammatory agent .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive function. The exact molecular pathways involved include the inhibition of reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified:
Hydroxyzine (2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxyethanol) Structure: Piperazine with 4-chlorophenyl-diphenylmethyl and ethoxyethanol groups. Comparison: The target compound replaces the diphenylmethyl group with 4-methoxyphenyl ethanol, reducing steric bulk and altering electronic properties. Hydroxyzine’s pKa is 2.47, suggesting protonation at physiological pH, which may differ in the target due to the methoxy group’s electron-donating effects .
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol Structure: Piperazine with 4-chlorophenyl sulfonyl and ethanol groups. Comparison: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the 3-chlorophenyl group in the target. This analog’s molecular weight (318.8 g/mol) is lower than the target’s estimated ~400 g/mol, affecting pharmacokinetics .
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethylamine Structure: Piperazine with 3-chlorophenyl and ethylamine groups. Comparison: The ethylamine substituent (vs. ethanol in the target) alters basicity and receptor interactions. This compound is a precursor for dopamine receptor ligands, suggesting the target may share similar synthetic pathways .
Physicochemical Properties
Pharmacological Implications
- Receptor Affinity : The 3-chlorophenyl group in the target compound is associated with serotonin (5-HT) and dopamine receptor modulation, as seen in related antipsychotics (e.g., aripiprazole analogs) .
- Metabolism: The 4-methoxyphenyl group may slow oxidative metabolism compared to non-methoxy analogs, enhancing half-life.
Spectroscopic Data (Inferred from Analogs)
Actividad Biológica
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This compound contains a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic, antidepressant, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with 4-methoxyphenylacetaldehyde. Various synthetic routes have been explored to optimize yield and purity. The characterization of the synthesized compound is usually performed using techniques such as NMR and IR spectroscopy, confirming the presence of functional groups and the overall structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown activity against various Gram-positive and Gram-negative bacteria. In particular, compounds featuring electron-withdrawing groups like chlorine enhance antibacterial potency due to their ability to stabilize the active form of the drug in biological systems .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Antichlamydial Activity
In a study focusing on antichlamydial activity, compounds similar to this compound demonstrated selective inhibition against Chlamydia species. These findings suggest that modifications in the piperazine ring can lead to enhanced selectivity and efficacy against specific pathogens .
The proposed mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the piperazine moiety is believed to facilitate penetration into bacterial cells, while the methoxy and chlorophenyl groups may contribute to binding affinity and selectivity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that substituents on the piperazine ring significantly affect biological activity. The introduction of halogen atoms (e.g., chlorine) was found to enhance both antibacterial and antifungal activities. This underscores the importance of molecular modifications in developing more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol, and what critical steps ensure yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related piperazine derivative was synthesized via refluxing intermediates (e.g., 2-fluorobenzoyl chloride and 1-boc-piperazine) with potassium carbonate in ethanol, followed by TFA-mediated deprotection and purification via silica gel column chromatography (EtOAc–petroleum ether, 1:1) . Critical steps include:
-
Reaction optimization : Extended reflux times (5–12 hours) to ensure complete substitution.
-
Purification : Column chromatography to isolate the target compound from byproducts.
-
Yield improvement : Use of stoichiometric excess (2:1 molar ratio) of electrophilic reagents to drive reaction completion.
Key Parameters Example from Literature Reaction solvent Ethanol or acetonitrile Temperature Reflux (70–80°C) Purification method Silica gel chromatography Typical yield range 48–65% (based on analogs)
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments, particularly for the 3-chlorophenyl (δ 7.2–7.4 ppm) and 4-methoxyphenyl (δ 3.8 ppm for OCH3) groups .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, C-O-C at 1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ expected at ~387.8 g/mol for C19H21ClN2O2).
Q. How do the 3-chlorophenyl and 4-methoxyphenyl groups influence solubility and stability?
- Methodological Answer :
- Solubility : The 4-methoxyphenyl group enhances hydrophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, ethanol). The 3-chlorophenyl group contributes to lipid solubility, enabling membrane permeability .
- Stability : Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis of the methoxy group. Avoid light exposure to prevent photodegradation .
Advanced Research Questions
Q. What methodological challenges arise in achieving regioselective substitution during synthesis, and how can they be addressed?
- Methodological Answer : Competing substitution at the piperazine nitrogen (N1 vs. N4) can occur. Strategies include:
- Protecting groups : Use boc-protected piperazine to direct substitution to the desired nitrogen .
- Steric control : Bulkier electrophiles (e.g., 3-chlorophenylacetyl chloride) favor substitution at less hindered positions.
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in early stages .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for structurally similar piperazine derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituents on aromatic rings) by comparing experimental data with computational models .
- Dynamic NMR : Analyze temperature-dependent splitting to confirm rotational barriers in piperazine rings .
- Cross-validation : Compare IR and MS fragmentation patterns with analogs (e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol ).
Q. What in silico strategies predict the binding affinity of this compound to serotonin (5-HT) or dopamine receptors?
- Methodological Answer :
-
Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT1A, PDB ID: 7E2Z) to simulate binding. The piperazine moiety likely interacts with Asp116 via hydrogen bonding .
-
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. The 3-chlorophenyl group may enhance affinity due to hydrophobic interactions .
Receptor Predicted Interaction Site Key Residues 5-HT1A Transmembrane helix 3 Asp116, Ser199 D2 Extracellular loop 2 Phe389, Trp386
Q. How can reaction conditions be optimized to improve scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Flow chemistry : Continuous reactors reduce side reactions and improve heat management for large-scale synthesis .
- Chiral resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during purification to isolate enantiomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproduce conditions : Verify reaction stoichiometry and solvent purity, as impurities (e.g., water in ethanol) can drastically alter yields .
- Standardize NMR : Use deuterated solvents with internal standards (e.g., TMS) to calibrate chemical shifts. Compare data with structurally validated analogs (e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol hydrochloride ).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.